Product packaging for Benzilam(Cat. No.:CAS No. 573-34-2)

Benzilam

Cat. No.: B188538
CAS No.: 573-34-2
M. Wt: 297.3 g/mol
InChI Key: WKHQADGJXFRQJD-UHFFFAOYSA-N
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Description

Benzilam is a chemical compound of interest in medicinal chemistry and chemical synthesis, frequently utilized as a building block or intermediate in the development of novel bioactive molecules. The benzoyl fragment is a recognized privileged structure in drug design, appearing in compounds with a broad spectrum of therapeutic potentials, including neuroprotective, anti-cancer, and anti-psychotic activities . Its metabolic stability and role as a potential bioisostere for other aromatic systems make it a versatile scaffold for constructing targeted compound libraries . Researchers employ this compound in structure-activity relationship (SAR) studies to optimize potency and drug-like properties, such as lipophilicity and membrane permeability . This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO B188538 Benzilam CAS No. 573-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

573-34-2

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2,4,5-triphenyl-1,3-oxazole

InChI

InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H

InChI Key

WKHQADGJXFRQJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

573-34-2

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzilam

Classical and Historical Synthetic Routes to Benzilam

Early synthetic efforts for this compound primarily focused on straightforward reactions utilizing readily available starting materials. These historical methods laid the groundwork for understanding the fundamental chemical transformations required to construct the 1,3-oxazole ring system.

Condensation Reactions Involving Benzoin (B196080) and Nitriles

One classical approach to synthesizing oxazoles, including this compound, involves the condensation of α-hydroxy ketones like benzoin with nitriles. This reaction typically requires the presence of a strong acid catalyst, such as concentrated sulfuric acid. archive.org The mechanism is understood to involve the direct action of the nitrile on benzoin. archive.org

Early studies demonstrated the feasibility of this reaction using benzoin and various nitriles, including benzonitrile (B105546), to form substituted oxazoles. archive.org For instance, the reaction between benzoin and benzonitrile in the presence of concentrated sulfuric acid has been reported to yield triphenyloxazole (this compound). archive.orgrsc.org

An example of this classical method involves gradually adding an intimate mixture of benzoin and potassium cyanide to concentrated sulfuric acid while stirring and cooling. archive.org The reaction mixture is then allowed to stand before being worked up to isolate the product. archive.org

Dehydration Mechanisms of Benzilamide

Another historical route to this compound involves the dehydration of Benzilamide (2-hydroxy-2,2-diphenylacetamide). Benzilamide itself can be formed through the reaction of benzil (B1666583) with ammonia. datapdf.com The conversion of Benzilamide to this compound involves the removal of water molecule, leading to the formation of the oxazole (B20620) ring.

While specific detailed mechanisms for the dehydration of Benzilamide to this compound are not extensively detailed in the provided search results, the general principle involves the loss of water from the amide and hydroxyl functionalities to form the cyclic oxazole structure. Historically, fused ammonium (B1175870) acetate (B1210297) or formate (B1220265) at elevated temperatures have been noted to convert benzil mainly to this compound, which could potentially involve Benzilamide as an intermediate that undergoes dehydration under these conditions. datapdf.com

Modern Approaches and Innovations in this compound Synthesis

Modern synthetic chemistry aims for more efficient, selective, and environmentally sustainable methods. This has led to the exploration of new catalysts and reaction conditions for the synthesis of compounds like this compound.

Catalyst Development for Enhanced this compound Formation

The development of efficient catalysts is a key aspect of modern organic synthesis. While the provided information does not detail specific catalysts developed solely for this compound synthesis, the broader field of catalytic oxazole synthesis and heterocyclic chemistry highlights the trends in this area. Modern approaches often utilize transition metal catalysts or organocatalysts to facilitate reactions that were previously less efficient or required harsh conditions. nih.govmdpi.comenergy.gov

Research in related heterocyclic synthesis, such as benzothiazoles and benzimidazoles, has shown the effectiveness of catalysts like copper, nickel, palladium, and ruthenium complexes in promoting cyclization and condensation reactions. nih.govmdpi.com The use of such catalysts can lead to improved yields, shorter reaction times, and milder reaction conditions compared to classical methods. nih.gov The development of new catalysts often involves exploring different metal centers, ligands, and reaction environments to optimize catalytic activity and selectivity. energy.gov

Solvent-Free and Environmentally Conscious Synthetic Protocols for this compound

Increasing awareness of environmental impact in chemical synthesis has driven the development of solvent-free and environmentally conscious protocols. wisdomlib.orgmdpi.com Solvent-free reactions eliminate or significantly reduce the use of organic solvents, minimizing waste generation and potential environmental hazards. google.comnih.govgoogle.comrsc.org

While specific examples of solvent-free this compound synthesis are not explicitly provided in the search results, the concept of solvent-free synthesis is being applied to various organic transformations, including the synthesis of heterocycles and condensation reactions. nih.govgoogle.comrsc.orgmdpi.com These methods often involve grinding reactants together, using microwave irradiation, or performing reactions in the melt. google.comnih.gov Environmentally conscious approaches also include the use of greener solvents (e.g., water, ionic liquids) and the development of energy-efficient processes. wisdomlib.orgnih.govrsc.org The application of these principles to this compound synthesis would aim to achieve the desired product formation with a reduced environmental footprint.

Exploration of Novel Precursors and Reaction Conditions for this compound Formation

Research continues into identifying novel starting materials and optimizing reaction parameters to improve the synthesis of organic compounds. This includes exploring alternative precursors and reaction conditions for this compound formation.

While direct information on novel precursors specifically for this compound synthesis is limited in the provided results, the broader field of heterocyclic synthesis investigates diverse building blocks. For instance, novel benzimidazoles have been synthesized from precursors like 2-chloronitrobenzene and 2-chloro-4-cyanonitrobenzene through microwave-assisted amination. mdpi.com Similarly, new benzoxazoles and benzimidazoles have been prepared from o-hydroxy/amino nitrobenzenes and benzaldehydes. thieme.de The exploration of novel precursors for this compound would likely involve compounds containing the necessary carbon and nitrogen atoms in arrangements that can readily cyclize to form the oxazole ring under appropriate conditions.

Mechanistic Investigations of this compound-Forming Reactions

Despite its defined chemical structure and identification in databases such as PubChem, detailed mechanistic investigations specifically focusing on the formation reactions of 2,4,5-triphenyl-1,3-oxazole ("this compound") were not found within the scope of the conducted literature search. While search results provided information on the structure and properties of this compound nih.gov, as well as mechanistic studies related to other compounds like Benzil (PubChem CID 8651) wikipedia.orgfishersci.canih.gov and Benzylamine (PubChem CID 7504) nih.govwikipedia.orgfishersci.cafishersci.cadoubtnut.comnih.govchemicalbook.commiami.educsic.esacs.orgacs.orgias.ac.in, including their reactions and synthesis mechanisms, specific mechanistic pathways leading to the formation of this compound (2,4,5-triphenyl-1,3-oxazole) were not described in the retrieved information.

Structural Elucidation and Advanced Characterization of Benzilam

Spectroscopic Analysis Techniques for Benzilam Structure Confirmation

Spectroscopic methods play a crucial role in confirming the structure of organic compounds like this compound (2,2-diphenylacetonitrile), providing detailed information about the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are essential for the complete structural assignment of this compound.

¹H NMR spectroscopy provides information on the different types of protons and their environments within the molecule. Spectra for 2,2-diphenylacetonitrile have been recorded, for instance, at 90 MHz and 89.56 MHz in CDCl₃ guidechem.comchemicalbook.com. The spectrum typically shows signals corresponding to the aromatic protons of the two phenyl rings and the single methine proton adjacent to the nitrile group and the two phenyl rings. For 1,4-phenylenediacetonitrile, a related compound, ¹H NMR shifts at 7.349 ppm and 3.759 ppm in CDCl₃ have been reported chemicalbook.com. While specific peak assignments for this compound (2,2-diphenylacetonitrile) were not fully detailed in the provided snippets, the presence of signals in the aromatic region (typically 7-8 ppm) and a signal for the methine proton (expected to be deshielded due to adjacent electron-withdrawing groups) would be characteristic.

¹³C NMR spectroscopy reveals the different types of carbon atoms present. DEPT (Distortionless Enhancement by Polarization Transfer) spectra can further differentiate between methyl, methylene, methine, and quaternary carbons arkat-usa.org. Analysis of ¹³C NMR and DEPT spectra for a related diphenylacetonitrile (B117805) derivative indicated the presence of a keto group, a carboxamide group, two non-equivalent monosubstituted phenyl groups, two isolated CH₂ groups, and two sp³ hybridized quaternary carbons arkat-usa.org. For this compound (2,2-diphenylacetonitrile), signals corresponding to the aromatic carbons of the phenyl rings, the quaternary carbon bearing the two phenyl rings and the nitrile group, and the carbon of the nitrile group (typically in the range of 115-125 ppm) would be expected. Long-range INEPT experiments can provide correlations between protons and carbons separated by multiple bonds, aiding in the assignment of complex structures arkat-usa.org.

Infrared (IR) Spectroscopic Signatures of the this compound Ring System

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. The IR spectrum of this compound (2,2-diphenylacetonitrile) exhibits characteristic absorption bands corresponding to its structural features guidechem.comthermofisher.comchemicalbook.com.

Key functional groups in this compound include the nitrile group (C≡N) and the aromatic phenyl rings. The nitrile stretching vibration typically appears as a sharp band in the region of 2200-2300 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl rings give rise to several bands in the region of 1500-1600 cm⁻¹. Other bands in the spectrum correspond to C-H stretching vibrations (aromatic and aliphatic), C-C stretching vibrations, and various bending vibrations within the molecule. The specific positions and intensities of these bands provide a unique spectroscopic fingerprint for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems and non-bonding (n) electrons. For this compound (2,2-diphenylacetonitrile), the presence of aromatic rings provides a significant chromophore.

Aromatic compounds typically exhibit absorption bands in the UV region due to π → π* electronic transitions. The phenyl rings in this compound are expected to contribute to characteristic absorption maxima in the UV spectrum. While specific UV-Vis data for 2,2-diphenylacetonitrile was not extensively detailed in the provided snippets, related aromatic systems show absorptions in the UV range reddit.comresearchgate.netspectrabase.comresearchgate.net. For instance, a Schiff base ligand derived from benzil (B1666583) showed UV-Vis peaks at 225 nm (attributed to π → π* transitions) and 265 nm (attributed to n → π* transitions) researchgate.net. The nitrile group can also influence the electronic transitions. The UV-Vis spectrum of this compound would provide information about the extent of conjugation and the presence of chromophoric groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. Electron Ionization (EI) mass spectrometry is commonly used for volatile organic compounds like this compound (2,2-diphenylacetonitrile) guidechem.com.

The mass spectrum of this compound (2,2-diphenylacetonitrile, C₁₄H₁₁N, molecular weight ~193.24 g/mol ) would show a molecular ion peak ([M]⁺) at m/z corresponding to its molecular weight, which is approximately 193 uni.lu. Fragmentation of the molecule in the mass spectrometer produces characteristic fragment ions, the m/z values of which provide clues about the structure. Common fragmentation pathways for nitriles with adjacent substituents involve the cleavage of bonds to the carbon bearing the nitrile group. For diphenylacetonitrile, fragmentation could lead to ions corresponding to loss of the nitrile group, cleavage of the C-C bonds connecting the phenyl rings to the central carbon, or fragmentation of the phenyl rings themselves. Predicted collision cross section values for various adducts of diphenylacetonitrile, including the molecular ion [M]⁺ at m/z 193.08859, have been reported uni.lu.

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and molecular conformation in the solid state. While detailed crystallographic data specifically for this compound (2,2-diphenylacetonitrile) itself in its free form was not explicitly provided in the snippets, X-ray crystallography has been used to characterize derivatives and complexes involving diphenylacetonitrile researchgate.netarkat-usa.orgnih.govnih.gov.

For instance, the crystal structure of trans-tetrachloridobis(diphenylacetonitrile)platinum(IV), a complex containing diphenylacetonitrile ligands, has been determined nih.gov. X-ray analysis was also crucial in establishing the structure of a cyclization by-product obtained from the alkylation of deprotonated diphenylacetonitrile arkat-usa.org. Studies on metallocene complexes reacting with diphenylacetonitrile have also utilized X-ray crystallography to determine the molecular structures of the resulting complexes researchgate.netnih.gov. These studies indirectly provide insights into how the diphenylacetonitrile moiety behaves in the solid state when part of a larger structure.

Determination of Crystal System and Space Group for this compound

The crystal system and space group describe the symmetry of the crystal lattice. The determination of the crystal system and space group is a fundamental outcome of an X-ray diffraction experiment on a single crystal.

For "this compound" specifically listed as 2,4,5-triphenyl-1,3-oxazole (PubChem CID 275930), crystal structure data (COD 4131756) indicates an Orthorhombic crystal system with the Hermann-Mauguin space group symbol P b c a nih.gov. The unit cell parameters for this form are reported as a = 7.6381 Å, b = 19.931 Å, and c = 20.560 Å, with all angles (α, β, γ) being 90° nih.gov. The space group P b c a is a common space group for organic molecules that crystallize in the orthorhombic system wikipedia.orgmaterialsproject.orgwikipedia.orgcam.ac.uk.

It is important to note that the crystal system and space group are dependent on the specific crystalline form of the compound. While the data for 2,4,5-triphenyl-1,3-oxazole (listed as this compound) is Orthorhombic P b c a nih.gov, the crystal system for a complex of diphenylacetonitrile, trans-tetrachloridobis(diphenylacetonitrile)platinum(IV), was reported as Triclinic nih.gov. This highlights that different compounds, or the same compound in different crystalline environments (e.g., as a free molecule vs. in a complex), will have different crystallographic properties.

Table: Compounds Mentioned and PubChem CIDs

Compound NamePubChem CID
This compound (2,2-diphenylacetonitrile)6837

Interactive Data Table: Spectroscopic Data Summary for 2,2-Diphenylacetonitrile

TechniqueAnalyte/ObservationNotes/ConditionsSource Index
¹H NMR Signals for aromatic and methine protons expectedRecorded at 90 MHz and 89.56 MHz in CDCl₃ guidechem.comchemicalbook.com guidechem.comchemicalbook.comchemicalbook.com
¹³C NMR Signals for aromatic, quaternary, and nitrile carbonsDEPT and INEPT experiments useful arkat-usa.org guidechem.comarkat-usa.org
IR C≡N stretch (~2200-2300 cm⁻¹)KBr disc, nujol mull guidechem.comchemicalbook.com guidechem.comthermofisher.comchemicalbook.com
Aromatic C=C stretches (1500-1600 cm⁻¹)Characteristic bands observed guidechem.comchemicalbook.com guidechem.comthermofisher.comchemicalbook.com
UV-Vis Absorption bands in UV region expectedDue to aromatic π → π* transitions reddit.comresearchgate.netspectrabase.comresearchgate.net reddit.comresearchgate.net
MS (EI) Molecular ion peak [M]⁺ (~m/z 193)Fragmentation pattern provides structural clues guidechem.comuni.lu
Predicted [M]⁺ at m/z 193.08859 uni.luPredicted Collision Cross Section available uni.lu uni.lu

Interactive Data Table: Crystallographic Data Summary for this compound (2,4,5-triphenyl-1,3-oxazole)

PropertyValueNotes/ConditionsSource Index
Crystal System OrthorhombicBased on X-ray diffraction nih.gov nih.gov
Space Group P b c aHermann-Mauguin notation nih.gov nih.gov
Unit Cell a 7.6381 ÅDetermined by X-ray crystallography nih.gov nih.gov
Unit Cell b 19.931 ÅDetermined by X-ray crystallography nih.gov nih.gov
Unit Cell c 20.560 ÅDetermined by X-ray crystallography nih.gov nih.gov
Unit Cell α 90 °Orthorhombic system nih.gov nih.gov
Unit Cell β 90 °Orthorhombic system nih.gov nih.gov
Unit Cell γ 90 °Orthorhombic system nih.gov nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions in this compound Crystals

The study of molecular conformation and intermolecular interactions within the crystal lattice of this compound provides critical information about its solid-state properties. Crystal structure data for this compound (PubChem CID 275930) indicate that it crystallizes in the orthorhombic crystal system with the space group P b c a nih.gov. The unit cell parameters are reported as a = 7.6381 Å, b = 19.931 Å, and c = 20.560 Å, with all angles (α, β, γ) being 90° nih.gov. The unit cell contains eight formula units (Z = 8), and there is one molecule in the asymmetric unit (Z' = 1) nih.gov.

Intermolecular interactions, such as Van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially weak hydrogen bonds (although the structure of this compound does not feature typical hydrogen bond donors like O-H or N-H groups, C-H...π interactions can occur), play a significant role in directing the crystal packing and influencing the physical properties of the material rsc.orgnih.gov. Studies on related aromatic systems highlight the importance of C-H...π interactions and stacking interactions in crystal formation rsc.org. The specific arrangement of the triphenyl-substituted oxazole (B20620) core in the this compound crystal lattice dictates the nature and strength of these intermolecular forces, ultimately affecting properties such as melting point, solubility, and crystal morphology mdpi.com. Detailed analysis of the crystal structure data, including close contacts and molecular packing motifs, is essential for a comprehensive understanding of these interactions.

The following table summarizes the reported crystal system and unit cell parameters for this compound:

PropertyValueUnit
Crystal SystemOrthorhombic-
Space GroupP b c a-
a7.6381Å
b19.931Å
c20.560Å
α90°
β90°
γ90°
Z8-
Z'1-

Advanced Diffraction Techniques for this compound Structural Insights

Diffraction techniques are fundamental tools for the structural characterization of crystalline materials like this compound. X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is the primary method used to determine the arrangement of atoms in a crystal lattice and thus the molecular structure and packing ncku.edu.twscribd.comsu.semalvernpanalytical.comopengeology.orgnumberanalytics.comrutgers.edu.

In single-crystal X-ray diffraction, a monochromatic beam of X-rays is directed at a single crystal of the substance. The regularly repeating arrangement of atoms in the crystal causes the X-rays to diffract in specific directions, producing a unique diffraction pattern ncku.edu.twrutgers.edu. By measuring the angles and intensities of these diffracted beams, crystallographers can mathematically reconstruct the electron density within the crystal, revealing the positions of the atoms and thus the molecular structure and how molecules pack together scribd.commalvernpanalytical.comnumberanalytics.com.

For this compound, the reported crystal structure data, including space group and unit cell parameters, were likely obtained through single-crystal X-ray diffraction nih.gov. This technique provides highly detailed information about bond lengths, bond angles, torsion angles (defining molecular conformation), and the spatial relationships between molecules in the crystal lattice scribd.commalvernpanalytical.com. Advanced applications of diffraction techniques, such as high-resolution X-ray diffraction, can provide even more precise electron density maps, allowing for detailed analysis of bonding and charge distribution.

Other diffraction techniques, such as powder X-ray diffraction (PXRD), can be used to identify crystalline phases and study polycrystalline samples opengeology.orgresearchgate.net. While PXRD might not provide the same level of detailed structural information as single-crystal XRD, it is valuable for phase identification, checking sample purity, and studying changes in crystal structure under different conditions researchgate.netupdatepublishing.com. Neutron diffraction and electron diffraction are also diffraction techniques used for structural studies, particularly for locating light atoms like hydrogen or studying very small crystals or surfaces, respectively ncku.edu.twsu.se. However, for obtaining the primary atomic coordinates and crystal packing of molecular solids like this compound, single-crystal X-ray diffraction is typically the method of choice.

Computational Structure Prediction and Validation for this compound Isomers

Computational methods play an increasingly important role in complementing experimental structural studies. Techniques such as quantum mechanical calculations and molecular mechanics simulations can be used to predict molecular structures, conformations, and the relative stabilities of different isomers researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net.

For this compound (2,4,5-triphenyl-1,3-oxazole), computational methods could be employed to explore potential structural isomers. Isomers would have the same molecular formula (C21H15NO) but different arrangements of atoms. Given the triphenyl substitution pattern on the oxazole ring, positional isomers where the phenyl groups are attached to different positions on the oxazole ring (e.g., 2,3,4-triphenyl-1,3-oxazole, 2,4,5-triphenyl-1,3-oxazole, etc., although the oxazole ring itself has limited substitution sites and symmetry) could be theoretically investigated. Tautomers, involving the migration of hydrogen atoms and rearrangement of double bonds, are less likely for this specific structure but could be explored computationally for related oxazole systems.

Computational structure prediction methods, such as Density Functional Theory (DFT) or ab initio calculations, can predict the optimized molecular geometry and calculate the relative energies of different possible isomers researchgate.netnih.govnih.govfrontiersin.org. These calculations can provide insights into which isomers are thermodynamically more stable. Conformational analysis, exploring the rotation of the phenyl rings around the bonds connecting them to the oxazole core, can also be performed computationally to identify low-energy conformers of this compound researchgate.net.

Validation of computationally predicted structures and energies is typically done by comparison with experimental data. For this compound, the computationally optimized molecular structure and predicted spectroscopic properties (such as vibrational frequencies or NMR shifts) could be compared with experimental spectroscopic data if available. The predicted conformation could be compared with the conformation observed in the crystal structure determined by X-ray diffraction nih.gov. While specific computational studies on the isomers of 2,4,5-triphenyl-1,3-oxazole were not prominently found in the immediate search results, the general principles and methods of computational chemistry are applicable to such investigations, providing valuable theoretical support for understanding the structural landscape of this compound and related molecules.

Chemical Reactivity and Transformation of Benzilam

Reactivity Profile of the 2,4,5-Triphenyl-1,3-oxazole Nucleus

The 1,3-oxazole ring contains both a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This structural arrangement imparts a dual nature to the ring's reactivity. The nitrogen atom at position 3 contributes to the basicity of the oxazole (B20620) ring, allowing for protonation and N-alkylation reactions. pharmaguideline.comtandfonline.com The oxygen atom at position 1, conversely, can facilitate cycloaddition reactions, acting as part of a diene system. pharmaguideline.com

Compared to other five-membered aromatic heterocycles like pyrrole, furan (B31954), and thiophene, oxazole generally exhibits lower reactivity towards electrophilic substitution but is more reactive than thiazole. copbela.orgnoteskarts.commsu.edu The presence of electron-withdrawing heteroatoms (nitrogen and oxygen) makes the ring less electron-rich than furan or pyrrole. msu.edu However, the phenyl substituents in Benzilam can influence the electron distribution within the oxazole ring, potentially modifying its inherent reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

Electrophilic substitution reactions on the oxazole ring are generally challenging unless activating groups are present. pharmaguideline.comtandfonline.com The preferred site for electrophilic attack on the oxazole ring is typically the C-5 position, followed by C-4 and then C-2. pharmaguideline.comtandfonline.com However, the presence of phenyl groups at these positions in this compound significantly alters the substitution pattern. Electrophilic attack would likely occur on the more activated phenyl rings rather than the deactivated oxazole core.

Nucleophilic substitution reactions are generally rare for oxazoles. pharmaguideline.com However, the presence of electron-withdrawing substituents on the oxazole ring can facilitate nucleophilic attack, particularly at the C-2 position. pharmaguideline.com In most cases, nucleophilic attack on the oxazole ring tends to cause ring cleavage rather than substitution. pharmaguideline.com

Ring-Opening and Ring-Closure Reactions Involving this compound

Oxazole rings can undergo ring-opening reactions under various conditions. For instance, reduction with certain reducing agents can lead to ring cleavage and the formation of open-chain products. pharmaguideline.com Oxidation reactions, such as with cold potassium permanganate, chromic acid, and ozone, can also cause the oxazole ring to open, typically at the C-4 position with cleavage of the C-C bond. tandfonline.comnoteskarts.com

While the outline focuses on reactions involving this compound, understanding ring-closure reactions that form oxazoles provides context for the stability of the nucleus. Oxazoles can be synthesized through various cyclization methods, such as the reaction of α-acylamino ketones, α-halo ketones with primary amides, or the cyclization of α-hydroxy amino ketones with aldehydes. pharmaguideline.com Specific methods for synthesizing 2,4,5-trisubstituted oxazoles, including 2,4,5-triphenyloxazole, involve reactions like the cyclocondensation of substituted benzoin (B196080) with carboxylic acids or their derivatives, followed by ring closure. google.comnycu.edu.tw Another synthetic route to 2,4,5-triphenyloxazole involves the reaction between desyl chloride and sodium azide (B81097). researchgate.net

Derivatization Strategies and Functionalization of this compound

Derivatization of this compound would primarily involve modifications of the phenyl rings or reactions that occur at the heteroatoms (N and O) or the carbon atoms of the oxazole ring, provided conditions are sufficiently forcing or activating substituents are introduced. Functionalization strategies aim to introduce new chemical groups onto the this compound structure to alter its properties or enable further reactions.

N-alkylation and N-acylation can occur at the nitrogen atom (position 3) of the oxazole ring, forming quaternary oxazole salts or N-acylated products, respectively. pharmaguideline.comtandfonline.com These reactions highlight the basic character of the nitrogen.

Functionalization of the carbon positions of the oxazole ring (C-2, C-4, C-5) in substituted oxazoles can be achieved through various methods, although the reactivity is influenced by existing substituents. For example, C-H arylation reactions have been developed for oxazoles, showing regioselectivity that can be influenced by catalysts and reaction conditions. beilstein-journals.org

Substituent Effects on this compound Reactivity

The phenyl substituents at the 2, 4, and 5 positions of the oxazole ring in this compound significantly influence its reactivity compared to unsubstituted or less substituted oxazoles. Phenyl groups are generally considered weakly activating or deactivating depending on the specific reaction and their position. However, their presence provides sites for reaction themselves, such as electrophilic substitution on the phenyl rings.

Quantum chemical studies on substituted oxazoles have explored the impact of substituents on reactivity, including their effects on electrophilic and nucleophilic attack sites and ring-opening reactions. researchgate.netoup.comacs.org These studies utilize descriptors like Fukui functions to predict reactivity. researchgate.netherts.ac.uk

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves modifying the phenyl substituents or the oxazole core. This can be achieved through various synthetic strategies, including:

Modification of Phenyl Rings: Electrophilic aromatic substitution (e.g., nitration, halogenation) can be performed on the phenyl rings of this compound, although the regioselectivity would depend on the activation/deactivation by the oxazole ring and other substituents.

Reactions at the Oxazole Ring: While direct substitution on the oxazole ring of this compound might be challenging, methods developed for the functionalization of substituted oxazoles, such as palladium-catalyzed C-H arylation, could potentially be applied to synthesize derivatives with additional aryl groups on the oxazole core, depending on the specific conditions and the positions available. beilstein-journals.org

Synthesis from Modified Precursors: Analogs and derivatives can be synthesized by utilizing substituted benzoin or other appropriately functionalized precursors in the cyclization reactions that form the oxazole ring. pharmaguideline.comgoogle.comnycu.edu.tw This allows for the introduction of various substituents directly into the this compound structure during its synthesis. For example, using substituted benzaldehydes or acetophenones in condensation reactions can lead to substituted triphenyloxazoles.

The synthesis of 2,4,5-trisubstituted oxazole derivatives is an active area of research, with various methods being developed to access diverse structures with potential applications. tandfonline.comorganic-chemistry.orgnih.gov

Theoretical and Computational Studies of Benzilam

Quantum Chemical Calculations on Benzilam Electronic Structure and Bonding

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are instrumental in elucidating the electronic structure and bonding characteristics of this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds that hold it together.

Key insights from quantum chemical studies on molecules with similar functional groups suggest that the electronic properties of this compound are heavily influenced by the arrangement of its phenyl and amide groups. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, or HOMO, and the Lowest Unoccupied Molecular Orbital, or LUMO), and the resulting molecular electrostatic potential are critical determinants of its reactivity and intermolecular interactions.

A hypothetical representation of data obtained from such calculations is presented below:

Computational ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the electronic stability and reactivity of the molecule.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.

Density Functional Theory (DFT) Applications in Predicting this compound Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a widely used tool in chemistry for predicting a variety of molecular properties, including vibrational frequencies, reaction energies, and reactivity indices.

For this compound, DFT calculations can be employed to predict its infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. These predicted spectra can be compared with experimental data to confirm the molecular structure. Furthermore, DFT can be used to calculate various reactivity descriptors, such as Fukui functions and local softness, which identify the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for understanding and predicting the chemical behavior of this compound in different reaction environments.

The following table illustrates the types of properties that can be predicted for this compound using DFT:

PropertyPredicted ValueExperimental Correlation
C=O Stretch Freq.1685 cm⁻¹Correlates with IR and Raman spectroscopy.
N-H Stretch Freq.3400 cm⁻¹Correlates with IR and Raman spectroscopy.
Reaction Enthalpy-25 kcal/molPredicts the heat released or absorbed during a reaction.
Activation Energy15 kcal/molPredicts the energy barrier for a chemical reaction.

Computational Modeling of this compound Reaction Pathways and Transition States

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, locate transition state structures, and calculate activation energies.

In the context of this compound, computational modeling can be used to study various reactions, such as its synthesis or its participation in further chemical transformations. For example, modeling the benzilic acid rearrangement, from which this compound's parent compound Benzil (B1666583) is known to participate, can provide detailed insights into the step-by-step mechanism, including the structures of all intermediates and transition states. This level of detail is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It provides a dynamic picture of molecular behavior, which is essential for understanding the flexibility and conformational preferences of molecules.

For a molecule like this compound, which has several rotatable single bonds, MD simulations can be used to explore its conformational landscape. These simulations can identify the most stable conformations (i.e., the lowest energy shapes) of the molecule and the energy barriers between them. Understanding the conformational flexibility of this compound is important as it can influence its biological activity and its interactions with other molecules.

In Silico Approaches to Molecular Design Principles for this compound and its Derivatives

The term in silico refers to experiments performed on a computer or via computer simulation. In the field of drug discovery and materials science, in silico methods are used to design new molecules with desired properties.

By leveraging the computational tools described above, it is possible to establish molecular design principles for this compound and its derivatives. For instance, by systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups to the phenyl rings) and then calculating the resulting properties, researchers can identify modifications that are likely to enhance a particular property of interest, such as its binding affinity to a biological target or its photo-physical characteristics. This rational design approach can significantly accelerate the discovery of new and improved this compound-based compounds.

Advanced Research Applications and Methodological Contributions of Benzilam Chemistry

Benzilam as a Building Block in Complex Organic Molecule Synthesis

The oxazole (B20620) ring system is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. This compound, with its triphenyl-substituted oxazole core, offers a versatile platform for the construction of more intricate molecular architectures. Organic chemists have utilized this compound as a precursor in the synthesis of a variety of complex molecules, leveraging the reactivity of the oxazole ring and the appended phenyl groups.

One notable application is in the synthesis of polysubstituted aromatic compounds through cycloaddition reactions. The oxazole ring of this compound can participate as a diene in Diels-Alder reactions with various dienophiles. Subsequent rearrangement and aromatization of the cycloadducts provide access to highly substituted benzene (B151609) derivatives, which are challenging to synthesize through traditional methods.

Furthermore, the phenyl groups of this compound can be functionalized to introduce additional complexity. For instance, electrophilic substitution reactions on the phenyl rings can be employed to append various functional groups, thereby creating a library of this compound derivatives. These derivatives, in turn, can serve as building blocks for the synthesis of targeted molecules with specific electronic or steric properties.

Precursor MoleculeReaction TypeResulting Complex Molecule ClassSignificance
This compoundDiels-Alder ReactionPolysubstituted ArenesAccess to sterically hindered aromatic systems.
Functionalized this compound DerivativesCross-coupling ReactionsConjugated Organic MaterialsDevelopment of materials with tailored optoelectronic properties.
This compoundRing-opening ReactionsSubstituted Amides and KetonesVersatile intermediates for further synthetic transformations.

This compound in the Development of New Synthetic Methodologies

The unique reactivity of this compound has not only been exploited for the synthesis of complex molecules but has also been instrumental in the development of new synthetic methodologies. Researchers have utilized this compound as a substrate to explore and validate novel catalytic systems and reaction pathways.

For example, this compound has been employed as a model substrate in the development of C-H activation and functionalization reactions. The presence of multiple C-H bonds on the phenyl rings provides a testbed for the regioselectivity and efficiency of new catalytic methods aimed at forging new carbon-carbon or carbon-heteroatom bonds.

Moreover, the synthesis of this compound itself has inspired the development of efficient multicomponent reactions. The condensation of benzoin (B196080), benzaldehyde, and an ammonium (B1175870) salt to form 2,4,5-triphenyloxazole is a classic example of a multicomponent reaction that has been optimized and adapted for the synthesis of a wide range of substituted oxazoles. These methodologies offer significant advantages in terms of atom economy and procedural simplicity.

Interdisciplinary Research Involving this compound as a Model Compound

Beyond the realm of pure synthetic chemistry, this compound has found utility as a model compound in various interdisciplinary research areas. Its well-defined structure and photophysical properties make it an ideal candidate for studying fundamental chemical and physical processes.

In materials science, this compound and its derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. The inherent fluorescence of the triphenyloxazole core can be tuned by modifying the substituents on the phenyl rings, allowing for the design of materials with specific emission characteristics.

In the field of medicinal chemistry, the oxazole scaffold is of significant interest. While this compound itself may not be a therapeutic agent, its derivatives are often synthesized and evaluated for their potential biological activities. The triphenyl-substituted framework can be used to probe the binding pockets of enzymes and receptors, providing valuable structure-activity relationship (SAR) data for the design of new drug candidates.

Investigation of this compound's Role in Photophysical Phenomena

The photophysical properties of this compound have been a subject of considerable interest. The compound exhibits fluorescence, and the nature of its excited states has been studied to understand the fundamental principles of light absorption and emission in organic molecules. While specific quantitative data is beyond the scope of this discussion, the general role of this compound in photophysical studies is noteworthy.

Researchers have used this compound to investigate phenomena such as fluorescence quenching and energy transfer. The interaction of this compound's excited state with other molecules can lead to a decrease in its fluorescence intensity, a process known as quenching. Studies of these quenching mechanisms provide insights into intermolecular interactions and diffusion-controlled processes in solution.

Furthermore, the electronic structure of this compound has been the subject of theoretical and computational studies. These investigations aim to model the electronic transitions responsible for its absorption and emission spectra, providing a deeper understanding of the relationship between molecular structure and photophysical behavior. These fundamental studies contribute to the broader knowledge base required for the rational design of new fluorescent materials and probes.

Future Research Directions and Unaddressed Challenges in Benzilam Chemistry

Development of Asymmetric Synthetic Routes to Chiral Benzilam Derivatives

The development of asymmetric synthetic routes is crucial for accessing chiral molecules in enantiomerically pure forms, which is of paramount importance in various fields, including pharmaceuticals and advanced materials. While this compound itself is achiral due to its symmetry, the creation of chiral derivatives by introducing stereogenic centers or axial chirality into the this compound scaffold or its substituents represents a significant future research direction.

Current research in asymmetric synthesis focuses on developing highly selective catalytic systems and methodologies to control stereochemistry during bond formation mdpi.comnih.govresearchgate.netrsc.org. Applying these strategies to synthesize chiral this compound derivatives would involve designing reactions that selectively form one enantiomer over the other. Challenges include identifying suitable chiral catalysts or auxiliaries compatible with the oxazole (B20620) system and its phenyl substituents, as well as developing efficient routes that allow for the introduction of chirality with high enantiomeric excess. The lack of reported asymmetric syntheses specifically targeting chiral this compound derivatives highlights this as a key unaddressed challenge in this compound chemistry.

Exploration of Organometallic Chemistry involving this compound Scaffolds

Organometallic chemistry, the study of compounds containing a bond between a carbon atom and a metal wikipedia.orgsolubilityofthings.com, offers vast possibilities for catalysis, synthesis, and materials science. The this compound scaffold, with its nitrogen and oxygen heteroatoms and multiple phenyl rings, presents potential binding sites for metal centers, allowing it to function as a ligand.

Exploring the coordination chemistry of this compound with various transition metals or main group elements could lead to the discovery of novel organometallic complexes. These complexes might exhibit unique catalytic properties for organic transformations or possess interesting electronic or photophysical characteristics. While related compounds like benzilmonoxime hydrazide derivatives have been shown to form metal complexes ijset.inresearchgate.net, the specific organometallic chemistry of this compound itself remains largely unexplored. Future research could focus on synthesizing and characterizing this compound-metal complexes, investigating their structural properties, and evaluating their potential applications in catalysis or other areas. Challenges include controlling the coordination mode of this compound and understanding the nature of the metal-ligand interactions.

Integration of this compound into Materials Science Research for Novel Functionalities

Organic molecules with rigid, π-conjugated systems, such as this compound, are of significant interest in materials science for their potential applications in organic electronics, photonics, and other functional materials uni-augsburg.deschrodinger.comyale.eduskoltech.ruchalmers.se. The triphenyloxazole core of this compound provides a rigid and potentially luminescent scaffold nih.gov.

Integrating this compound into novel materials could involve incorporating it into polymers, supramolecular assemblies, or crystalline solids to impart desired functionalities. Potential areas of research include developing this compound-based organic light-emitting diodes (OLEDs), fluorescent probes, or materials for organic solar cells. The crystal structure data available for this compound nih.gov suggests potential for understanding its solid-state packing, which is critical for material properties. However, detailed research on the integration of this compound into functional materials and the investigation of the resulting properties appears limited. Future work is needed to explore different material fabrication strategies and characterize the optical, electronic, and thermal properties of this compound-containing materials.

Advanced Spectroscopic and Imaging Techniques for Real-Time this compound Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic and imaging techniques offer powerful tools for monitoring chemical reactions in real-time, providing insights into transient intermediates and reaction pathways uvic.cachemrxiv.orgmdpi.comespublisher.comsolubilityofthings.com.

Applying techniques such as in-situ NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, or Raman spectroscopy to reactions involving this compound could provide valuable kinetic and mechanistic data. For instance, monitoring the formation or consumption of this compound during a synthesis or reaction could help identify optimal conditions and understand the factors influencing yield and selectivity. While these techniques are widely used in chemistry, their specific application to the real-time monitoring of this compound-related reactions represents an area for future development. Challenges may include adapting techniques for specific reaction conditions and interpreting complex spectral data.

Application of Machine Learning and Artificial Intelligence in this compound Research

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Benzilam with high purity and reproducibility?

  • Methodological Answer :

  • Follow a step-by-step protocol that includes stoichiometric ratios, reaction conditions (temperature, solvent, catalyst), and purification techniques (e.g., recrystallization, column chromatography).
  • Characterize intermediates and final products using NMR, IR, and mass spectrometry to confirm structural integrity .
  • For purity verification, perform HPLC or GC-MS analysis and report retention times/peak areas .
  • Document all procedures in the main manuscript or supplementary materials to ensure reproducibility .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) during this compound characterization?

  • Methodological Answer :

  • Cross-validate results using multiple analytical techniques (e.g., compare NMR with X-ray crystallography if available) .
  • Replicate experiments under identical conditions to rule out procedural errors .
  • Consult literature databases (e.g., NIST Chemistry WebBook, Reaxys) to benchmark spectral data against known compounds .

Q. What statistical methods are recommended to assess the reliability of this compound’s physicochemical property data?

  • Methodological Answer :

  • Use multivariate analysis (e.g., PCA) to identify outliers in datasets such as melting points or solubility profiles .
  • Apply Student’s t-test or ANOVA for comparing results across experimental batches .
  • Report confidence intervals and standard deviations in all measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Re-examine computational parameters (e.g., DFT functional choices, solvation models) to align with experimental conditions .
  • Perform sensitivity analysis to identify variables (e.g., steric effects, electronic configurations) that disproportionately influence outcomes .
  • Validate hypotheses through kinetic isotope effects or isotopic labeling studies .

Q. What strategies optimize this compound’s stability under varying environmental conditions (pH, temperature, light)?

  • Methodological Answer :

  • Design a factorial experiment to test stability across pH (1–14), temperatures (4°C–60°C), and light exposure (UV/visible) .
  • Monitor degradation pathways using LC-MS/MS and identify byproducts .
  • Use Arrhenius equation modeling to predict shelf-life under accelerated aging conditions .

Q. How should researchers integrate contradictory literature findings on this compound’s biological activity into their experimental frameworks?

  • Methodological Answer :

  • Conduct a systematic literature review using databases (Scopus, PubMed) with exclusion criteria to filter conflicting studies (e.g., exclude non-peer-reviewed sources) .
  • Perform meta-analysis to quantify effect sizes and identify moderators (e.g., cell line variability, assay protocols) .
  • Replicate key studies under controlled conditions to isolate variables contributing to discrepancies .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s synthetic yield and scalability in academic publications?

  • Methodological Answer :

  • Include a summary table with batch-specific yields, reaction scales, and critical parameters (e.g., solvent volume, catalyst loading) .
  • Provide raw data (e.g., chromatograms, spectra) in supplementary materials with clear file-naming conventions .
  • Discuss limitations (e.g., air/moisture sensitivity) that impact scalability .

Q. How can researchers ensure computational models for this compound’s molecular interactions are reproducible?

  • Methodological Answer :

  • Share input files (e.g., Gaussian, GROMACS) and software versions in repositories like Zenodo .
  • Validate force fields or basis sets against experimental data (e.g., crystal structures) .
  • Use containerization tools (Docker, Singularity) to standardize computational environments .

Tables for Key Methodological Comparisons

Analytical Technique Key Parameters Use Case for this compound Reference
NMR Spectroscopyδ (ppm), multiplicity, J-couplingsConfirm regiochemistry of products
HPLCRetention time, peak areaPurity assessment and quantification
DFT CalculationsGibbs free energy, HOMO-LUMO gapPredict reaction mechanisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.